molecular formula C11H15F3N2O4S2 B13478603 1-(Thiophene-2-sulfonyl)piperidin-4-amine, trifluoroacetic acid

1-(Thiophene-2-sulfonyl)piperidin-4-amine, trifluoroacetic acid

Katalognummer: B13478603
Molekulargewicht: 360.4 g/mol
InChI-Schlüssel: ZRWNYYZHYRYQQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Thiophene-2-sulfonyl)piperidin-4-amine; trifluoroacetic acid is a compound that combines a piperidine ring with a thiophene sulfonyl group and is often used in various chemical and pharmaceutical applications. The trifluoroacetic acid component is typically used as a counterion to stabilize the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(thiophene-2-sulfonyl)piperidin-4-amine typically involves the reaction of piperidine derivatives with thiophene sulfonyl chloride under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The resulting product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of 1-(thiophene-2-sulfonyl)piperidin-4-amine may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized for yield and purity, and the product is often subjected to rigorous quality control measures to ensure consistency and compliance with regulatory standards .

Analyse Chemischer Reaktionen

Types of Reactions

1-(Thiophene-2-sulfonyl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a thiol or sulfide.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce thiols or sulfides .

Wissenschaftliche Forschungsanwendungen

1-(Thiophene-2-sulfonyl)piperidin-4-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(thiophene-2-sulfonyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene sulfonyl group can form strong interactions with active sites, while the piperidine ring can enhance binding affinity. These interactions can modulate the activity of the target molecule, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(Thiophene-2-sulfonyl)piperidin-4-ol: Similar structure but with a hydroxyl group instead of an amine.

    1-(Thiophene-2-sulfonyl)piperidin-4-one: Contains a ketone group instead of an amine.

Uniqueness

1-(Thiophene-2-sulfonyl)piperidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H15F3N2O4S2

Molekulargewicht

360.4 g/mol

IUPAC-Name

1-thiophen-2-ylsulfonylpiperidin-4-amine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C9H14N2O2S2.C2HF3O2/c10-8-3-5-11(6-4-8)15(12,13)9-2-1-7-14-9;3-2(4,5)1(6)7/h1-2,7-8H,3-6,10H2;(H,6,7)

InChI-Schlüssel

ZRWNYYZHYRYQQB-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1N)S(=O)(=O)C2=CC=CS2.C(=O)(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.